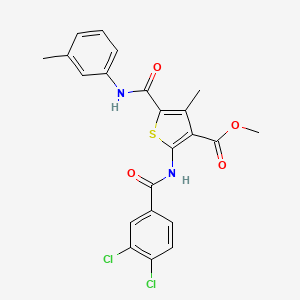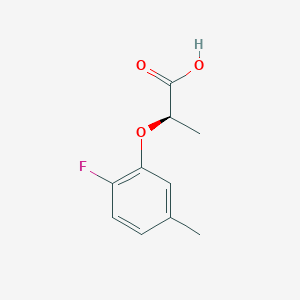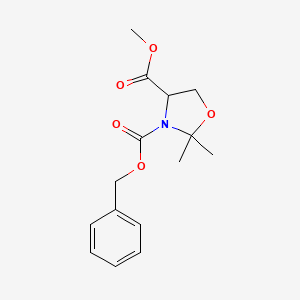![molecular formula C12H6BrClN2S B12064919 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 827614-32-4](/img/structure/B12064919.png)
7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine est un composé hétérocyclique qui contient un noyau thieno[3,2-d]pyrimidine substitué par un groupe 4-bromophényle en position 7 et un atome de chlore en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 4-bromoacétophénone avec la thiourée pour former le noyau thieno[3,2-d]pyrimidine, suivie d'une chloration en position 4 en utilisant des réactifs tels que l'oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) sous reflux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des solvants, des catalyseurs et des conditions réactionnelles est crucial pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position 4 peut être remplacé par des nucléophiles tels que des amines, des thiols ou des alcoolates.
Substitution électrophile : Le groupe bromophényle peut participer à des réactions de substitution aromatique électrophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées pour former différents dérivés.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF).
Substitution électrophile : Réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3) en présence de catalyseurs comme le chlorure de fer(III) (FeCl3).
Oxydation et réduction : Agents oxydants comme le permanganate de potassium (KMnO4) ou agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut donner un dérivé de thieno[3,2-d]pyrimidine substitué par un groupe amino, tandis que la substitution électrophile peut introduire des groupes fonctionnels supplémentaires sur le cycle bromophényle .
4. Applications de la recherche scientifique
La 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle sert d'échafaudage pour le développement d'agents thérapeutiques potentiels, notamment des composés anticancéreux, antiviraux et antimicrobiens.
Science des matériaux : Le composé peut être utilisé dans la synthèse de semi-conducteurs organiques et d'autres matériaux présentant des propriétés électroniques.
Synthèse organique : Elle agit comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes avec divers groupes fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action de la 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Par exemple, des dérivés de ce composé ont été démontrés pour inhiber l'adénosine kinase, conduisant à des niveaux accrus d'adénosine et à des effets analgésiques et anti-inflammatoires subséquents .
Applications De Recherche Scientifique
7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds with various functional groups.
Mécanisme D'action
The mechanism of action of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit adenosine kinase, leading to increased levels of adenosine and subsequent analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-5-(3-bromophényl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine : Un composé avec un noyau pyrimidine similaire mais des substituants différents, connu pour son activité inhibitrice de l'adénosine kinase.
2-{[4-(4-Bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : Un autre composé hétérocyclique avec un groupe bromophényle, utilisé dans la recherche antibactérienne.
Unicité
La 7-(4-Bromophényl)-4-chlorothieno[3,2-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes. Cela en fait un élément de construction précieux pour la synthèse de nouveaux composés aux propriétés adaptées pour diverses applications.
Propriétés
Numéro CAS |
827614-32-4 |
|---|---|
Formule moléculaire |
C12H6BrClN2S |
Poids moléculaire |
325.61 g/mol |
Nom IUPAC |
7-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H |
Clé InChI |
UWHBQXKQSFQUHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)


